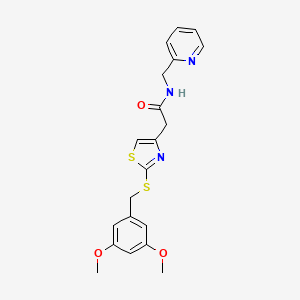
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a thiazole derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties . The presence of the thiazole ring in this compound suggests potential use as an antimicrobial agent. It could be explored for its efficacy against various bacterial strains, particularly those resistant to current antibiotics .
Antitumor and Cytotoxic Activity
The compound’s structure is similar to other thiazole derivatives that have demonstrated antitumor and cytotoxic activities . Research could focus on its potential effects on different cancer cell lines, exploring mechanisms of action such as apoptosis induction or cell cycle arrest .
Anti-inflammatory Activity
Due to the biological activities of thiazole compounds, this molecule may possess anti-inflammatory properties . It could be investigated for its ability to inhibit inflammatory pathways in chronic diseases like arthritis or asthma .
Neuroprotective Applications
The compound’s similarity to thiamine, which contains a thiazole ring, suggests potential neuroprotective effects . It could be studied for its role in neurodegenerative diseases, possibly aiding in neurotransmitter synthesis or neuronal survival .
Antiviral Activity
Thiazoles have been associated with antiviral activity , including against HIV. This compound could be researched for its potential use in treating viral infections, examining its impact on viral replication or protein synthesis .
Analgesic Properties
The structural features of this compound indicate possible analgesic properties . Studies could assess its pain-relieving potential, comparing its effectiveness and side effects with existing analgesics .
Antioxidant Potential
Given the electron-donating methoxy groups in the compound, it may exhibit antioxidant properties . Research could explore its capacity to neutralize free radicals, contributing to the prevention of oxidative stress-related diseases .
Antidiabetic Activity
The thiazole ring is a common motif in antidiabetic drugs. This compound could be investigated for its potential to modulate blood glucose levels, possibly through mechanisms like insulin sensitization or inhibition of glucose production .
properties
IUPAC Name |
2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-25-17-7-14(8-18(10-17)26-2)12-27-20-23-16(13-28-20)9-19(24)22-11-15-5-3-4-6-21-15/h3-8,10,13H,9,11-12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKCFYXZADFJNKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CSC2=NC(=CS2)CC(=O)NCC3=CC=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(pyridin-2-ylmethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


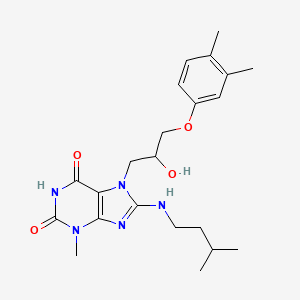
![Methyl 4-{[4-(benzyloxy)phenyl]amino}-6-chloroquinoline-2-carboxylate](/img/structure/B2743514.png)
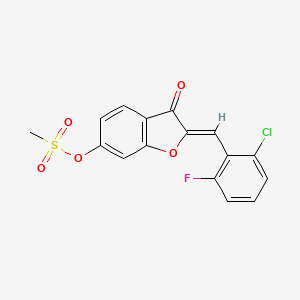

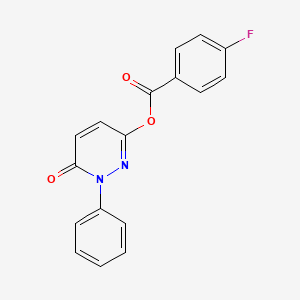
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B2743519.png)
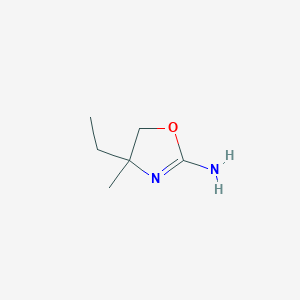
![(E)-1-(6,7-Dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-4-(dimethylamino)but-2-en-1-one](/img/structure/B2743521.png)
![4-[(3-Hydroxy-propylamino)-phenyl-methyl]-phenol](/img/structure/B2743522.png)

![Ethyl 2-methyl-5-(quinoline-8-sulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2743526.png)
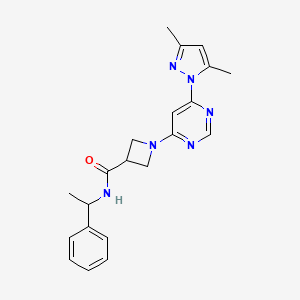
![N-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2743530.png)